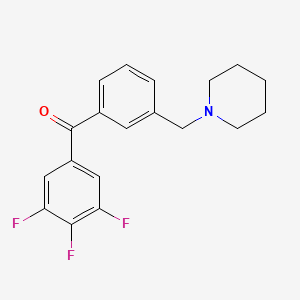

3'-Piperidinomethyl-3,4,5-trifluorobenzophenone

説明

3'-Piperidinomethyl-3,4,5-trifluorobenzophenone is a benzophenone derivative characterized by a trifluorinated aromatic ring and a piperidinomethyl substituent. Its molecular formula is C₁₉H₁₈F₃NO with a molecular weight of 333.36 g/mol and a CAS registry number of 898793-64-1 . The compound is commercially available at 97% purity and is utilized in pharmaceutical and materials research due to its tertiary amine group and fluorinated aromatic system, which influence solubility, bioavailability, and electronic properties .

特性

IUPAC Name |

[3-(piperidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO/c20-16-10-15(11-17(21)18(16)22)19(24)14-6-4-5-13(9-14)12-23-7-2-1-3-8-23/h4-6,9-11H,1-3,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWZMUSYYPHNGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643168 | |

| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-64-1 | |

| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 3’-Piperidinomethyl-3,4,5-trifluorobenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trifluorobenzophenone and piperidine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Synthetic Route: The piperidine is reacted with 3,4,5-trifluorobenzophenone in the presence of a suitable solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to yield the desired product.

化学反応の分析

3’-Piperidinomethyl-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

科学的研究の応用

3’-Piperidinomethyl-3,4,5-trifluorobenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.

Industry: It finds applications in the development of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 3’-Piperidinomethyl-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences between 3'-Piperidinomethyl-3,4,5-trifluorobenzophenone and related compounds:

Key Differences and Implications

Heterocyclic Group Variations

- Piperidine vs. Pyrrolidine vs. Piperazine: The piperidine group in the target compound (6-membered ring) provides moderate steric bulk and basicity (pKa ~11) compared to pyrrolidine (5-membered, pKa ~10), which is smaller and less basic.

Fluorination Patterns

- The 3,4,5-trifluoro substitution in the target compound increases electron-withdrawing effects, enhancing metabolic stability and lipophilicity (logP ~3.5 estimated) compared to mono-fluoro analogs like 3-Fluoro-3'-piperidinomethyl benzophenone (logP ~2.8) .

Functional Group Modifications

生物活性

3'-Piperidinomethyl-3,4,5-trifluorobenzophenone is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a trifluoromethyl group on the benzophenone structure, which enhances its lipophilicity and biological availability. The piperidine moiety is significant for its interaction with various biological macromolecules.

The biological activity of 3'-Piperidinomethyl-3,4,5-trifluorobenzophenone is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl groups may facilitate membrane permeability, allowing the compound to reach intracellular targets more effectively. Research suggests that it may inhibit or modulate the activity of certain proteins or enzymes, leading to various biological effects.

Antitumor Activity

Studies have indicated that 3'-Piperidinomethyl-3,4,5-trifluorobenzophenone exhibits antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. Its effectiveness is thought to arise from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3'-Piperidinomethyl-3,4,5-trifluorobenzophenone, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3'-Piperidinomethyl-4-fluorobenzophenone | Single fluorine atom | Moderate antitumor activity |

| 3'-Piperidinomethyl-3,4-difluorobenzophenone | Two fluorine atoms | Enhanced antimicrobial activity |

| 3'-Piperidinomethyl-3,4,5-trichlorobenzophenone | Chlorine instead of fluorine | Different reactivity profile |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antitumor Studies : In vitro assays showed that treatment with 3'-Piperidinomethyl-3,4,5-trifluorobenzophenone resulted in a significant reduction in cell viability among various cancer cell lines. The compound induced apoptosis through caspase activation pathways.

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth effectively at low concentrations. This suggests potential for development as an antimicrobial agent.

- Enzyme Interaction Studies : Research indicated that 3'-Piperidinomethyl-3,4,5-trifluorobenzophenone binds selectively to certain enzymes involved in metabolic pathways. This binding alters enzyme activity and could lead to therapeutic applications in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。